molecular formula C9H13NO2 B1682851 (-)-Synephrine CAS No. 614-35-7

(-)-Synephrine

Cat. No.: B1682851
CAS No.: 614-35-7
M. Wt: 167.2 g/mol
InChI Key: YRCWQPVGYLYSOX-VIFPVBQESA-N
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Description

(-)-Synephrine is a naturally occurring alkaloid found in certain plants, particularly in the bitter orange (Citrus aurantium). It is structurally similar to ephedrine and is commonly used in dietary supplements and weight loss products. This compound is known for its stimulant properties and is often marketed for its potential to enhance energy levels and promote fat loss.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Synephrine typically involves the reduction of N-methyltyramine. One common method includes the catalytic hydrogenation of N-methyltyramine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bitter orange. The extraction process includes the following steps:

    Harvesting and Drying: The bitter orange fruits are harvested and dried.

    Extraction: The dried fruits are subjected to solvent extraction using solvents like ethanol or methanol.

    Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Synephrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form N-methyltyramine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of N-methyltyramine.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

(-)-Synephrine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its effects on metabolic pathways and energy expenditure.

    Medicine: Investigated for its potential use in weight loss and as a treatment for hypotension.

    Industry: Utilized in dietary supplements and sports nutrition products for its stimulant properties.

Mechanism of Action

(-)-Synephrine exerts its effects primarily through the activation of adrenergic receptors, particularly the beta-3 adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates lipolysis and thermogenesis. The compound also has a mild effect on alpha-adrenergic receptors, contributing to its vasoconstrictive properties.

Comparison with Similar Compounds

(-)-Synephrine is often compared to other similar compounds, such as:

    Ephedrine: Both compounds are structurally similar and have stimulant properties. this compound is considered to have a milder effect on the cardiovascular system compared to ephedrine.

    Phenylephrine: Similar to this compound, phenylephrine is used as a decongestant and vasoconstrictor. phenylephrine primarily targets alpha-adrenergic receptors, whereas this compound has a broader range of receptor activity.

    Octopamine: Another naturally occurring alkaloid, octopamine, shares structural similarities with this compound but has different pharmacological effects, primarily acting as a neurotransmitter in invertebrates.

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWQPVGYLYSOX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904723
Record name (+)-Synephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-35-7, 532-80-9
Record name (-)-Synephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Synephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Synephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXEDRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276ILP9M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-synephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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